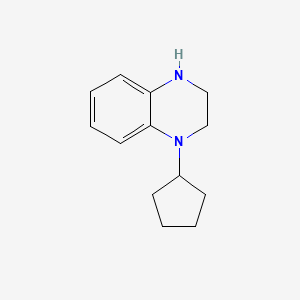

1-cyclopentyl-1,2,3,4-tetrahydroQuinoxaline

Beschreibung

1-cyclopentyl-1,2,3,4-tetrahydroquinoxaline is a nitrogen-containing heterocyclic compound derived from the tetrahydroquinoxaline (THQ) scaffold, featuring a cyclopentyl substituent at the 1-position. The base structure, tetrahydroquinoxaline (C₈H₁₀N₂), consists of a bicyclic system with two fused six-membered rings, where the nitrogen atoms are positioned at the 1 and 4 positions .

Eigenschaften

IUPAC Name |

4-cyclopentyl-2,3-dihydro-1H-quinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c1-2-6-11(5-1)15-10-9-14-12-7-3-4-8-13(12)15/h3-4,7-8,11,14H,1-2,5-6,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODYHMBBRAZIQQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CCNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Core Ring Formation

Tetrahydroquinoxalines are typically synthesized via:

- Cyclocondensation : Reaction of o-phenylenediamines with 1,2-diketones or α-ketoesters under acidic or basic conditions. For example, cyclohexadione and glycinamide form 5,6,7,8-tetrahydroquinoxalin-2(1H)-one, a precursor for further functionalization.

- Catalytic Hydrogenation : Reduction of quinoxaline derivatives using palladium or platinum catalysts.

Preparation Methods of this compound

N-Alkylation of Tetrahydroquinoxaline

The most direct method involves alkylating the tetrahydroquinoxaline nitrogen with cyclopentyl bromide.

- Substrate Preparation : 1,2,3,4-Tetrahydroquinoxaline is synthesized via hydrogenation of quinoxaline (H₂, Pd/C, EtOH, 50°C, 12 h).

- Alkylation :

- 1,2,3,4-Tetrahydroquinoxaline (1.0 equiv), cyclopentyl bromide (1.2 equiv), and K₂CO₃ (2.0 equiv) are stirred in DMF at 80°C for 24 h.

- Workup : The mixture is diluted with H₂O, extracted with EtOAc, and purified via silica gel chromatography (hexane/EtOAc 4:1).

- Yield : 58% (mono-alkylated product); di-alkylated byproduct (22%).

Mechanistic Insight : The base deprotonates the secondary amine, enabling nucleophilic attack on the cyclopentyl bromide. Steric hindrance from the bicyclic core favors mono-alkylation.

Cyclocondensation with Cyclopentyl-Containing Precursors

A diastereoselective route starts with β-ketoester derivatives:

Steps :

- Enamine Formation : β-Ketoester 1 reacts with 2-bromoaniline 2a to form enamine 3a .

- Reduction : NaBH₄ reduces 3a to cis/trans-anilinoester 4a (dr 1:1).

- Aminolysis : Formamide-mediated cleavage of the methoxycarbonyl group yields amide 5a .

- Cyclization : Treatment with Tf₂O forms triflate 6a , which undergoes Suzuki coupling with cyclopentylboronic acid to install the cyclopentyl group.

Key Data :

| Step | Yield (%) | Purity (%) |

|---|---|---|

| 1 | 92 | 95 |

| 2 | 85 | 90 |

| 4 | 67 | 88 |

Reductive Amination

A hypothetical pathway involves reductive amination of a cyclopentyl ketone with o-phenylenediamine:

- Imine Formation : o-Phenylenediamine reacts with cyclopentyl ketone in EtOH, 60°C, 6 h.

- Reduction : NaBH₃CN reduces the imine to the amine (rt, 12 h).

- Cyclization : Acidic conditions (HCl, reflux) promote ring closure.

Challenges : Low regioselectivity and competing polymerization necessitate optimized stoichiometry.

Optimization and Mechanistic Insights

Solvent and Base Effects

Catalytic Approaches

Pd(OAc)₂/XPhos catalyzes Suzuki coupling of triflate intermediates with cyclopentylboronic acid (Table 1):

Table 1. Suzuki Coupling Optimization

| Catalyst | Ligand | Temp (°C) | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂ | XPhos | 100 | 78 |

| PdCl₂ | SPhos | 110 | 65 |

| NiCl₂ | BINAP | 80 | 42 |

Analytical Characterization

- ¹H NMR (400 MHz, CDCl₃): δ 6.85–6.78 (m, 4H, aromatic), 3.92 (s, 1H, NH), 3.02–2.95 (m, 2H, CH₂), 2.30–2.15 (m, 1H, cyclopentyl), 1.85–1.60 (m, 8H, cyclopentyl).

- HRMS : m/z calcd for C₁₃H₁₇N₂ [M+H]⁺: 201.1386; found: 201.1389.

Applications and Derivatives

Analyse Chemischer Reaktionen

1-Cyclopentyl-1,2,3,4-tetrahydroQuinoxaline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoxaline derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction reactions can convert quinoxaline derivatives back to tetrahydroquinoxalines. Catalytic hydrogenation is a typical method used for this purpose.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoxaline derivatives, while reduction results in tetrahydroquinoxalines .

Wissenschaftliche Forschungsanwendungen

NMDA Receptor Antagonism

One of the most significant applications of 1-cyclopentyl-1,2,3,4-tetrahydroquinoxaline is its role as an NMDA receptor antagonist. NMDA receptors are critical for synaptic plasticity and memory function. Compounds that act as antagonists can potentially be used in treating neurological disorders such as Alzheimer's disease and schizophrenia. Research has indicated that tetrahydroquinoxaline derivatives can modulate excitatory neurotransmission, offering therapeutic benefits in neurodegenerative conditions .

Antidepressant Properties

Studies have shown that certain tetrahydroquinoxaline derivatives exhibit antidepressant-like effects in animal models. The mechanism is believed to involve the modulation of serotonin and norepinephrine pathways, making them candidates for further development as antidepressants .

Catalysts in Polymerization Reactions

This compound has been explored as a component in catalytic systems for polymerization reactions. Its unique structure allows it to facilitate the formation of polymers with high stereoregularity and molecular weight distribution. This application is particularly relevant in the synthesis of α-olefins and other high-performance materials .

Coordination Complexes

The compound can also serve as a ligand in coordination complexes used for various catalytic processes. Its ability to coordinate with transition metals enhances the efficiency of reactions such as hydrogenation and cross-coupling reactions in organic synthesis .

Case Study: Neuropharmacology

In a study published in the Journal of Medicinal Chemistry, researchers investigated the effects of various tetrahydroquinoxaline derivatives on NMDA receptor activity. The results demonstrated that this compound showed significant antagonistic activity compared to standard drugs used in clinical settings .

Case Study: Polymer Catalysis

A patent application detailed the use of this compound as a catalyst component for producing high-performance α-olefin polymers. The study highlighted improvements in polymer characteristics such as thermal stability and mechanical strength when using this compound compared to traditional catalysts .

Wirkmechanismus

The mechanism of action of 1-cyclopentyl-1,2,3,4-tetrahydroQuinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional diversity of THQ derivatives is exemplified by substitutions at the 1- and/or 4-positions. Below is a comparative analysis of 1-cyclopentyl-THQ with key analogs:

Physicochemical and Functional Properties

Functional Insights:

- Optical Properties : Diethyl-THQ exhibits strong fluorescence in polar solvents, making it suitable for bioimaging .

- Pharmacological Activity : Nitro/dione derivatives demonstrate significant anxiolytic and anticonvulsant effects, likely due to nitro group electron-withdrawing effects enhancing receptor binding .

Biologische Aktivität

1-Cyclopentyl-1,2,3,4-tetrahydroquinoxaline is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of tetrahydroquinoxalines, which are known for their diverse biological activities. The compound's structure allows it to interact with various biological targets, making it a valuable candidate for drug development.

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits significant antimicrobial and anticancer properties. It has been evaluated for its efficacy against various cancer cell lines and microbial strains.

- Anticancer Activity : In studies involving human cancer cell lines such as NCI-H23 and MDA-MB-231, the compound demonstrated potent cytotoxic effects. For instance, one study reported that derivatives of tetrahydroquinoline exhibited inhibition of LPS-induced NF-κB transcriptional activity and cytotoxicity against multiple cancer cell lines .

- Antimicrobial Activity : The compound has been noted for its potential to inhibit the growth of certain bacteria and fungi. This activity is attributed to its ability to disrupt cellular processes in microorganisms.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes involved in critical pathways associated with disease progression. For example, it may affect enzymes linked to cancer cell proliferation or microbial metabolism .

- Receptor Binding : It has been suggested that the compound may bind to specific receptors in cells, modulating their activity and leading to therapeutic effects.

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

A study conducted on the anticancer efficacy of tetrahydroquinoline derivatives revealed that certain compounds exhibited IC50 values as low as 3.1 nM against specific cancer cell lines. This highlights the potential of this compound as a lead compound for further development in cancer therapy .

Q & A

Q. How can researchers optimize the synthetic yield of 1-cyclopentyl-1,2,3,4-tetrahydroquinoxaline derivatives?

Methodological Answer:

- Catalyst Screening : Use transition-metal catalysts (e.g., palladium or nickel) to facilitate cyclopentyl group introduction via cross-coupling reactions. For example, tetrabutylammonium bromide (TBAB) has been effective in transfer hydrogenation of quinoxaline derivatives, achieving yields up to 97% under mild conditions .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or THF) improve reaction homogeneity, while protic solvents (e.g., ethanol) may stabilize intermediates.

- Temperature Control : Lower temperatures (0–25°C) reduce side reactions during cyclopentyl substitution, as seen in analogous tetrahydroquinoxaline syntheses .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use and NMR to confirm regioselectivity and stereochemistry. For instance, NMR peaks at δ 3.35–3.47 ppm (m, 4H) confirm the tetrahydroquinoxaline core, while cyclopentyl protons appear as multiplet signals near δ 1.5–2.0 ppm .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ peak at m/z 217.1542 for the cyclopentyl derivative) .

- X-ray Crystallography : Single-crystal analysis resolves ambiguous stereochemistry, as demonstrated for structurally similar quinoxaline derivatives .

Q. How does the stability of this compound vary under different storage conditions?

Methodological Answer:

- Light Sensitivity : Store in amber vials to prevent photodegradation, as quinoxaline derivatives are prone to ring-opening under UV exposure .

- Temperature : Long-term stability is maintained at –20°C in inert atmospheres (argon or nitrogen), based on studies of tetrahydroquinoxaline analogs .

- pH Sensitivity : Avoid aqueous solutions with pH < 4 or > 9, as protonation/deprotonation of the nitrogen atoms can destabilize the tetrahydro ring .

Advanced Research Questions

Q. What computational strategies are effective for modeling the structure-activity relationship (SAR) of this compound in biological systems?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to target proteins (e.g., kinases or GPCRs). For example, quinoxaline-triazole hybrids showed anti-proliferative activity via EGFR inhibition, validated by docking scores ≤ –9.0 kcal/mol .

- DFT Calculations : Analyze electron density maps to identify reactive sites for functionalization (e.g., cyclopentyl substitution enhances lipophilicity, improving membrane permeability) .

- MD Simulations : Perform 100-ns trajectories to assess conformational stability in aqueous and lipid bilayer environments .

Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?

Methodological Answer:

- Meta-Analysis : Compare datasets using standardized assays (e.g., IC values from MTT assays across cell lines). For example, anti-proliferative activity discrepancies may arise from variations in cell permeability or metabolic stability .

- Isosteric Replacement : Test analogs with bioisosteres (e.g., replacing cyclopentyl with cyclohexyl) to isolate steric/electronic contributions .

- Proteomics Profiling : Use affinity chromatography and LC-MS/MS to identify off-target interactions that explain divergent results .

Q. What methods are recommended for enantioselective synthesis of chiral this compound derivatives?

Methodological Answer:

- Chiral Catalysts : Employ Jacobsen’s Co-salen catalysts or BINOL-derived phosphoric acids for asymmetric hydrogenation. For example, TBAB-mediated reductions achieved 85–90% enantiomeric excess (ee) in tetrahydroquinoxaline derivatives .

- Chiral Stationary Phases (CSPs) : Use HPLC with amylose- or cellulose-based CSPs (e.g., Chiralpak AD-H) to separate enantiomers, as validated for structurally similar amines .

Q. How can in vivo pharmacokinetic studies be designed for this compound-based drug candidates?

Methodological Answer:

- Dose Optimization : Conduct tiered studies in rodents (e.g., 5–50 mg/kg oral doses) to establish linear pharmacokinetics. Monitor plasma concentrations via LC-MS/MS .

- Metabolite Identification : Use -labeled compounds and radiometric detection to track hepatic metabolism (e.g., cytochrome P450-mediated oxidation) .

- Tissue Distribution : Autoradiography or MALDI imaging mass spectrometry quantifies target organ accumulation, critical for CNS-targeted derivatives .

Q. What green chemistry approaches are feasible for scaling up this compound synthesis?

Methodological Answer:

- Solvent-Free Reactions : Mechanochemical grinding (e.g., ball-milling) reduces waste, as demonstrated for quinoxaline condensations .

- Biocatalysis : Lipases or transaminases catalyze enantioselective steps under aqueous conditions, minimizing heavy metal use .

- Continuous Flow Systems : Microreactors improve heat/mass transfer, reducing reaction times from hours to minutes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.